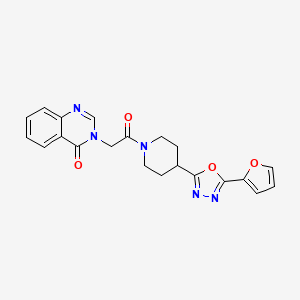
3-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one" is an intriguing chemical entity combining various functional groups, offering a rich tapestry of reactivity and potential applications. Its molecular structure includes quinazolinone, piperidine, oxadiazole, and furan units, making it a potent candidate for diverse fields such as medicinal chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound often involves multiple steps, each requiring precise conditions to ensure the correct formation of bonds and functional groups. A general synthetic route includes:
Formation of Quinazolinone Core: : Typically synthesized from anthranilic acid derivatives through cyclization reactions.
Oxadiazole Formation: : Introduced via cyclization of hydrazides with acyl chlorides under dehydrating conditions.
Furan Synthesis: : Often prepared through cyclization of buten-2,3-dione derivatives in the presence of catalysts.
Piperidine Introduction: : Usually added via nucleophilic substitution reactions, reacting a halogenated intermediate with piperidine.
Coupling Steps: : Various coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) facilitate the formation of the final compound.
Industrial Production Methods
On an industrial scale, optimization of yield, purity, and reaction time is crucial. Flow chemistry is often utilized to manage heat and mass transfer efficiently. Solid-phase synthesis can also be advantageous for purifying intermediates at each stage, allowing scalable production with minimal waste.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation at the furan ring, which may lead to cleavage or rearrangement, forming diketones.
Reduction: : The nitrogens in the oxadiazole and quinazolinone rings are potential sites for reduction.
Substitution: : The compound’s multiple aromatic and heterocyclic rings offer numerous sites for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Uses reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: : Catalytic hydrogenation with palladium on carbon or lithium aluminum hydride can be employed.
Substitution: : Various halogenation agents, Friedel-Crafts reagents, or nucleophiles like thiols and amines.
Major Products
Oxidation Products: : Diketone derivatives, oxidized heterocycles.
Reduction Products: : Partially or fully reduced amines, alcohol derivatives.
Substitution Products: : Functionalized quinazolinones, piperidine derivatives, or furans.
Wissenschaftliche Forschungsanwendungen
This compound finds applications across several fields:
Chemistry: : As a versatile intermediate in organic synthesis, it’s pivotal in constructing complex molecules.
Biology: : Used in bio-conjugation and labeling studies due to its functional groups.
Medicine: : Potential pharmacological properties, such as anti-cancer, antimicrobial, and anti-inflammatory effects, are under investigation.
Industry: : Employed in developing novel materials with specific electronic or structural properties.
Wirkmechanismus
Mechanism and Molecular Targets
The biological activity of this compound often involves interaction with enzymes or receptors. The quinazolinone moiety can inhibit tyrosine kinases, impacting cell signaling pathways and leading to anti-cancer effects. The oxadiazole ring is known for its bioisostere properties, mimicking the biological activity of carboxylic acids or esters. Piperidine and furan groups contribute to the molecule’s binding affinity and selectivity towards various biological targets.
Vergleich Mit ähnlichen Verbindungen
Comparison and Uniqueness
Compared to compounds like:
Quinazoline Derivatives: : Such as erlotinib or gefitinib, our compound offers additional functionality due to the furan and oxadiazole rings.
Oxadiazole Compounds: : Like raltegravir, it stands out due to its complex structure and multiple pharmacophores.
Piperidine Containing Molecules: : Including risperidone and haloperidol, this compound’s additional heterocyclic elements provide a broader range of activity.
Similar Compounds
Erlotinib
Gefitinib
Raltegravir
Risperidone
Haloperidol
The uniqueness of 3-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one lies in its multifunctional approach, combining diverse active groups for enhanced reactivity and application potential.
Eigenschaften
IUPAC Name |
3-[2-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c27-18(12-26-13-22-16-5-2-1-4-15(16)21(26)28)25-9-7-14(8-10-25)19-23-24-20(30-19)17-6-3-11-29-17/h1-6,11,13-14H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXAYTXFFOXNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)CN4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(ethylthio)benzamide](/img/structure/B2995834.png)
![5-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2995837.png)
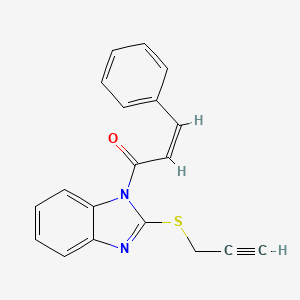
![(3Ar,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carbonitrile](/img/structure/B2995841.png)
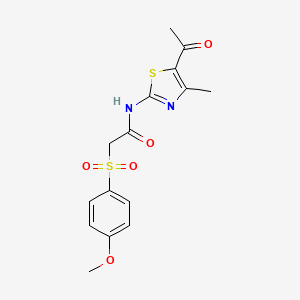
![6-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide](/img/structure/B2995843.png)
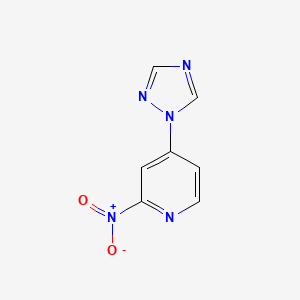
![3-CYCLOPENTYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]PROPANAMIDE](/img/structure/B2995848.png)
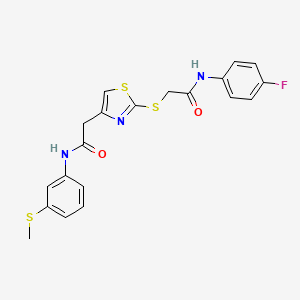
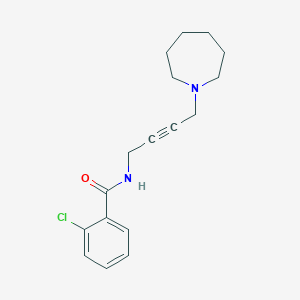
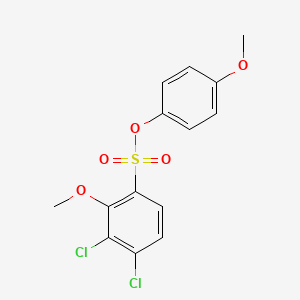
![1-phenyl-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2995854.png)


